N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide: is an organic compound that features a furan ring, a methoxyethyl group, and a methylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using methoxyethyl halides and a suitable base.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the corresponding amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit promising activity as protein tyrosine kinase inhibitors, which are important in cancer treatment .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells . The furan ring and methoxyethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness: N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide is unique due to its combination of a furan ring, methoxyethyl group, and acetamide moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-5-3-6-13(9-12)10-16(18)17-11-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIBSKDZLIVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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